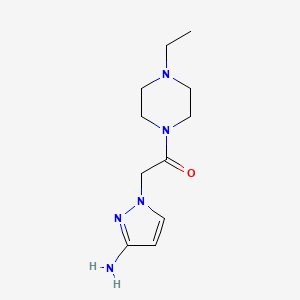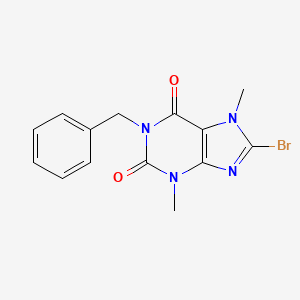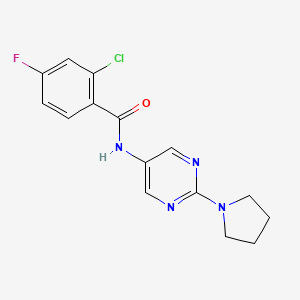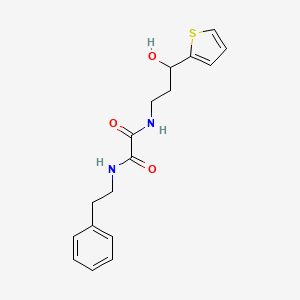
N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-phenethyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-phenethyloxalamide” involves several artificial paths and varied physico-chemical factors . The preparation of these compounds often involves the reaction of 3- (2-Thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines with hydrazonyol .Molecular Structure Analysis
The molecular structure of “N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-phenethyloxalamide” is complex, with a total of 32 bonds, including 15 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Thiophene .Chemical Reactions Analysis
The chemical reactions involving “N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-phenethyloxalamide” are complex and involve several steps . For instance, the (thiazol-2-yl)hydrazones were prepared and elucidated via elemental analytical .Aplicaciones Científicas De Investigación
Cancer Research and Treatment
- Antiproliferative Activity Against Cancer Cells : A study by Haridevamuthu et al. (2023) investigated hydroxyl-containing benzo[b]thiophene analogs. These analogs, including 1-(3-hydroxybenzo[b]thiophen-2-yl) ethanone (BP) and 1-(3-hydroxybenzo[b]thiophen-2-yl) propan-1-one hydrate (EP), showed selectivity towards laryngeal cancer cells. The study found that the hydroxyl group in the third position was responsible for the anticancer activity.
Drug Synthesis and Pharmacology
- Synthesis and Biological Activities of Mannich Base Derivatives : A research conducted by Gopi and Dhanaraju (2018) focused on synthesizing novel Mannich base derivatives with anti-diabetic and anti-inflammatory activities. These analogues, which included substituted thiophene-2-yl propylidene semicarbazone, showed significant reduction in blood glucose levels and inflammation in experimental animals.
Optical and Electronic Applications
Fluorescent Probes for Metal Ions and Amino Acids : In a study by Guo et al. (2014), polythiophene-based conjugated polymers were synthesized and found to exhibit high selectivity and sensitivity towards Hg2+ and Cu2+ ions. This study demonstrates potential applications in environmental monitoring and biochemical assays.
Dielectric, Optical, and Mechanical Studies for Electrooptic Crystals : Bharath and Kalainathan (2014) synthesized a phenolic locked polyene organic material (OH1) and studied its properties for electro-optic applications. This research highlights the potential use of such materials in advanced optical technologies.
Medicinal Chemistry and Drug Development
Development of Antidepressant Medications : Mathew, Suresh, and Anbazhagan (2014) synthesized phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, which were evaluated for antidepressant activity. One compound in particular showed promising results as a potential antidepressant medication.
Opioid Ligands for Pain Management : Research by Cheng et al. (2007) involved synthesizing opioid ligands with mixed properties for potential applications in pain management.
Mecanismo De Acción
Target of Action
It’s structurally related to duloxetine , a well-known antidepressant drug. Duloxetine is a dual inhibitor of serotonin and norepinephrine reuptake , suggesting that N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-phenethyloxalamide might have similar targets.
Mode of Action
If it shares a similar mechanism with Duloxetine, it might inhibit the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing neurotransmission .
Biochemical Pathways
If its action is similar to duloxetine, it would affect the serotonin and norepinephrine pathways, which play crucial roles in mood regulation and pain perception .
Result of Action
If its action is similar to Duloxetine, it could potentially lead to enhanced neurotransmission and alleviation of depressive symptoms .
Propiedades
IUPAC Name |
N'-(3-hydroxy-3-thiophen-2-ylpropyl)-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c20-14(15-7-4-12-23-15)9-11-19-17(22)16(21)18-10-8-13-5-2-1-3-6-13/h1-7,12,14,20H,8-11H2,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIKRXVKHIXVGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NCCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-phenethyloxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3007793.png)
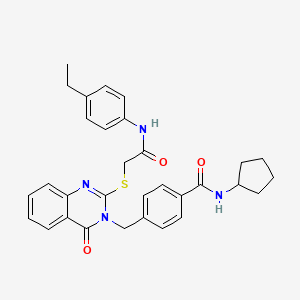
![[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B3007796.png)
![3-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3007798.png)
![2-(4-chlorophenoxy)-2-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B3007801.png)
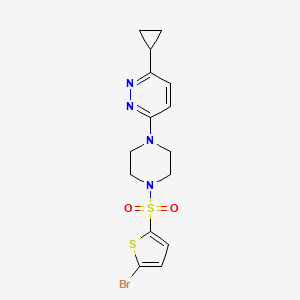
![N-(2-ethyl-6-methylphenyl)-2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B3007804.png)

![3-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide](/img/structure/B3007807.png)
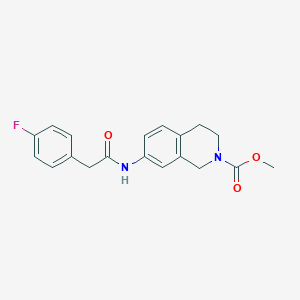
![3-chloro-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide](/img/structure/B3007809.png)
